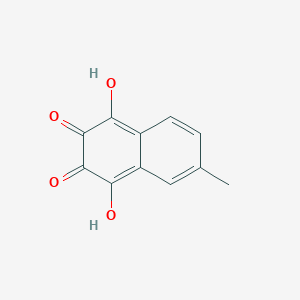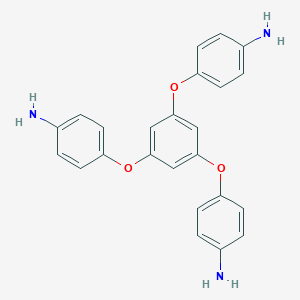
1,3,5-Tris(4-aminophenoxy)benzene
Übersicht
Beschreibung
1,3,5-Tris(4-aminophenoxy)benzene is a monomer that can be used for the synthesis of polymers . It has been shown to take up in primary tumors, suggesting that it may have tumor-targeting properties and be useful for the diagnosis and treatment of cancer . It can also be used as a crosslinking reagent in the preparation of hyperbranched polymers .
Synthesis Analysis
The compound 1,3,5-Tris(4-aminophenoxy)benzene has been synthesized via nickel-catalysed aromatic amination . The inhibition efficiency of this compound was found to be as high as 95% according to the gravitational method .Chemical Reactions Analysis
The oxidation of 1,3,5-Tris(4-aminophenoxy)benzene creates dications diradicals that are stable over several minutes at room temperature . The electronic and magnetic properties of these dications were investigated by cyclic voltammetry, chronoamperometry, UV–VIS, and EPR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-Tris(4-aminophenoxy)benzene include a melting point of >200°C (ethanol), a boiling point of 576.3±45.0 °C (Predicted), and a density of 1.203±0.06 g/cm3 (20 ºC 760 Torr) . It is slightly soluble in acetonitrile and DMSO when heated .Wissenschaftliche Forschungsanwendungen
Application in Biomedical Anticoagulant Materials
Specific Scientific Field
Biomedical Engineering
Summary of the Application
TAPOB is used in the synthesis of hyperbranched polyimides (HBPIs), which have potential applications as biomedical anticoagulant materials .
Methods of Application or Experimental Procedures
TAPOB and 2,2-bis [4- (3,4-dicarboxyphenoxy) phenyl] propane dianhydride (BPADA) are used to synthesize an amino-terminated hyperbranched polyimide (AM-HBPI). Then, the 2-methacryloyloxyethyl phosphorylcholine-modified hyperbranched polyimide (HBPI-MPC) is obtained through the graft modification of MPC onto AM-HBPI by Michael addition .
Results or Outcomes
The HBPI-MPC films exhibited slightly decreased thermal stabilities with 5% weight loss temperature in the range of 418–483°C in nitrogen, compared with the pure HBPI film. The number of platelet adhesion declined and the shape of platelet changed from flat to round. The recalcification times grew from average 300s of pure HBPI to average 551s of the HBPI-MPC film with 20% MPC, indicating improved anticoagulant properties and biocompatibility .
Application in the Synthesis of Arenesulfonated Hyperbranched Polyimide
Specific Scientific Field
Polymer Chemistry
Summary of the Application
TAPOB is used in the synthesis of arenesulfonated hyperbranched polyimide (S-HBPI), which may be potentially applied as proton conducting polymer .
Methods of Application or Experimental Procedures
The synthesis of S-HBPI is done from 4,4-(hexafluoroisopropyli-dene)diphthalic anhydride (6FDA) and TAPOB. Sulfonation of the polymer is directly fulfilled during the course of polymerization of poly(amic acid) precursor, by modification of the terminal anhydride groups with sulfanilic acid, and then the precursor is chemically imidized in the presence of acetic anhydride and triethylamine .
Results or Outcomes
The resulting S-HBPI has a degree of branching (DB) in the range of 0.62–0.67, while the anhydride-terminated and chemically modified HBPIs gave a DB value of 1 according to 1H NMR analysis .
Application in the Construction of Porous Polymeric Covalent Organic Frames
Specific Scientific Field
Material Science
Summary of the Application
TAPOB is widely used as a tritopic ligand linker for the construction of porous polymeric covalent organic frames (COFs) .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not provided in the source.
Results or Outcomes
The specific results or outcomes for this application are not provided in the source.
Application in the Synthesis of Hyperbranched Polyimides
Summary of the Application
TAPOB is used in the synthesis of hyperbranched polyimides (HBPIs). These HBPIs are soluble in most common organic solvents and exhibit good thermal stability .
Methods of Application or Experimental Procedures
A new triamine monomer, TAPOB, was synthesized by a three-step process using hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene. It was successfully polymerized with commercially available dianhydrides into HBPIs by the A2 + B3 method .
Results or Outcomes
The synthesized HBPIs have a glass transition temperature (Tg) in the range of 230–260 °C and T10 values are above 450 °C. The dielectric constant of the synthesized HBPIs is in the range of 3.08–3.29 at 1 MHz and dielectric loss is in the range of 0.65–0.82 at 1 MHz .
Application in the Preparation of Polyimide Rod Coil Block Copolymers
Summary of the Application
TAPOB can be used in the preparation of polyimide rod coil block copolymers, which are used as electrolytes for lithium polymer batteries .
Results or Outcomes
Application in the Synthesis of Biphenyls
Specific Scientific Field
Organic Chemistry
Summary of the Application
TAPOB is a key ingredient in a novel ferrocene templated Pd molecular cage catalyst (aka Molecular reactor) used in the synthesis of biphenyls under mild conditions .
Results or Outcomes
Application in the Synthesis of Hyperbranched Polyether Imides
Summary of the Application
TAPOB is used in the synthesis of hyperbranched polyether imides. These polymers are soluble in most common organic solvents and exhibit good thermal stability .
Methods of Application or Experimental Procedures
A new triamine monomer, TAPOB, was synthesized by a three-step process using hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene. It was successfully polymerized with commercially available dianhydrides into hyperbranched polyimides by the A2 + B3 method .
Results or Outcomes
The synthesized hyperbranched polyimides have a glass transition temperature (Tg) in the range of 230–260 °C and T10 values are above 450 °C. The dielectric constant of the synthesized hyperbranched polyimides is in the range of 3.08–3.29 at 1 MHz and dielectric loss is in the range of 0.65–0.82 at 1 MHz .
Safety And Hazards
1,3,5-Tris(4-aminophenoxy)benzene may cause eye and skin irritation. It may also cause irritation of the digestive tract and respiratory tract . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3,5-bis(4-aminophenoxy)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c25-16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(26)4-10-20)15-24(14-22)30-21-11-5-18(27)6-12-21/h1-15H,25-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPDRIKTCIYHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(4-aminophenoxy)benzene | |
CAS RN |
102852-92-6 | |
| Record name | 1,3,5-Tris(4-aminophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide](/img/structure/B44076.png)
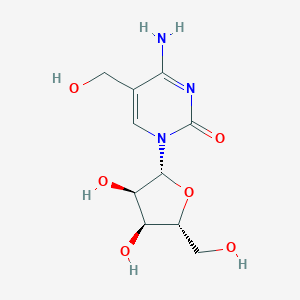
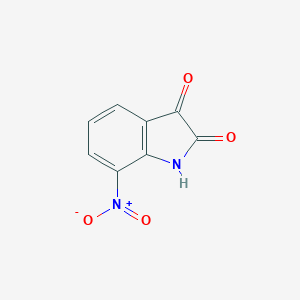
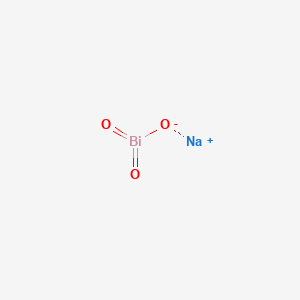
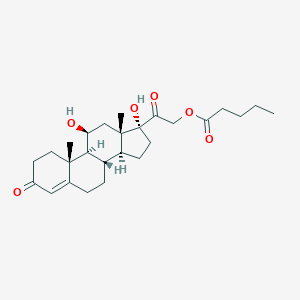
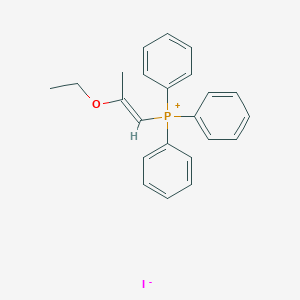
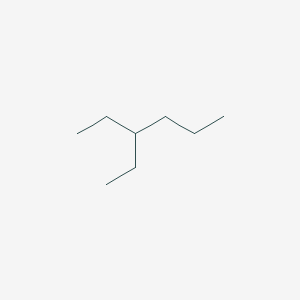
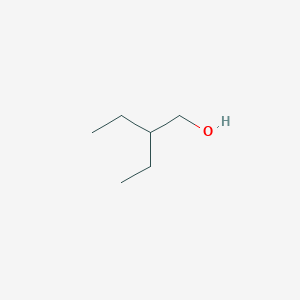
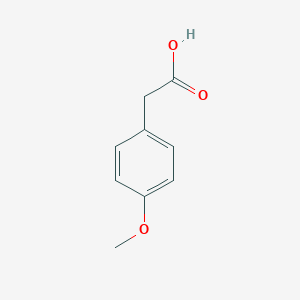
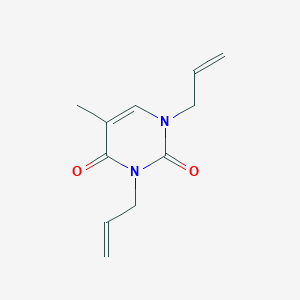
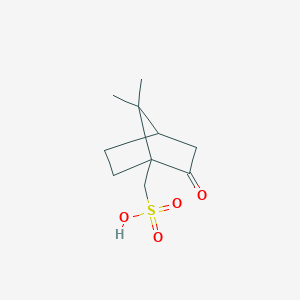

![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
